N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide
Description
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethyl(oxo)-lambda6-sulfanylidene group, and a 2-(2-methylpropoxy)propanoylamino substituent
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)10-22-12(3)15(19)17-14-9-7-6-8-13(14)16(20)18-23(4,5)21/h6-9,11-12H,10H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGCTZLJSDUTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=O)NC1=CC=CC=C1C(=O)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acyl chlorides, amines, and sulfonyl chlorides, under conditions such as reflux or room temperature reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
- N,N-dimethylbenzamide
Uniqueness
N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-[2-(2-methylpropoxy)propanoylamino]benzamide is unique due to its specific structural features, such as the combination of the dimethyl(oxo)-lambda6-sulfanylidene group and the 2-(2-methylpropoxy)propanoylamino substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
